4-{2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy}benzaldehyde
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Overview
Description
4-{2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy}benzaldehyde is a complex organic compound characterized by its unique structure, which includes a benzaldehyde group, a morpholine ring, and a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy}benzaldehyde typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-hydroxybenzaldehyde with 2-bromoethyl morpholine under basic conditions to form the intermediate 4-(2-morpholin-4-ylethoxy)benzaldehyde. This intermediate is then reacted with 2-oxocyclohexanone in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-{2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy}benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ketone and aldehyde groups can be reduced to their respective alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 4-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzoic acid.
Reduction: 4-[2-Hydroxy-2-[3-(2-hydroxycyclohexyl)morpholin-4-yl]ethoxy]benzyl alcohol.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-{2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy}benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy}benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
- 4-(2-Oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid
- 2-Bromo-1-morpholin-4-yl-2-phenylethanone
Uniqueness
4-{2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy}benzaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[2-oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c21-11-14-5-7-15(8-6-14)25-13-19(23)20-9-10-24-12-17(20)16-3-1-2-4-18(16)22/h5-8,11,16-17H,1-4,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHUVJGSCNNLBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2COCCN2C(=O)COC3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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